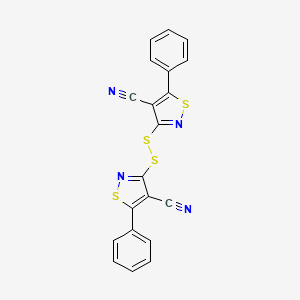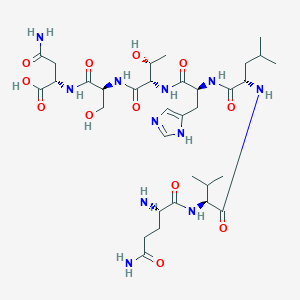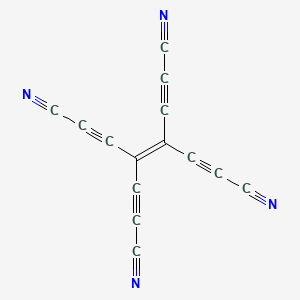
3,3'-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile) is a complex organic compound featuring a disulfide linkage between two thiazole rings Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile) typically involves the reaction of 5-phenyl-1,2-thiazole-4-carbonitrile with a disulfide-forming reagent. One common method is the oxidative coupling of thiols in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
化学反応の分析
Types of Reactions
3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The thiazole rings can participate in electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted thiazole derivatives depending on the electrophile used.
科学的研究の応用
3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile) has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as conductive polymers and sensors.
Biological Studies: It is used in studies investigating the role of disulfide bonds in protein folding and stability.
作用機序
The mechanism by which 3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile exerts its effects is largely dependent on its ability to interact with biological molecules. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and other proteins. The thiazole rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to various molecular targets .
類似化合物との比較
Similar Compounds
3,3’-Disulfanediyldi(1H-1,2,4-triazole-5-amine): Similar disulfide linkage but with triazole rings instead of thiazole rings.
4,4’-Disulfanediylbis(5-amino-1-phenyl-1H-pyrazole-3-carbonitrile): Features pyrazole rings and amino groups, offering different reactivity and biological activity.
Uniqueness
3,3’-Disulfanediylbis(5-phenyl-1,2-thiazole-4-carbonitrile) is unique due to its combination of a disulfide bond and thiazole rings, which confer distinct electronic and steric properties. This makes it particularly versatile for applications in both medicinal chemistry and materials science.
特性
CAS番号 |
799279-49-5 |
|---|---|
分子式 |
C20H10N4S4 |
分子量 |
434.6 g/mol |
IUPAC名 |
3-[(4-cyano-5-phenyl-1,2-thiazol-3-yl)disulfanyl]-5-phenyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C20H10N4S4/c21-11-15-17(13-7-3-1-4-8-13)25-23-19(15)27-28-20-16(12-22)18(26-24-20)14-9-5-2-6-10-14/h1-10H |
InChIキー |
RTUKUNCGQGYELA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=NS2)SSC3=NSC(=C3C#N)C4=CC=CC=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B14207342.png)

![3-Methyl-1,3,5,10-tetrahydrocyclohepta[4,5]pyrrolo[3,2-c]pyridin-9(2H)-one](/img/structure/B14207355.png)
![4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid](/img/structure/B14207357.png)
![3-(4-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14207364.png)

![4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid](/img/structure/B14207372.png)
![2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14207376.png)


![N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14207399.png)
![[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol](/img/structure/B14207403.png)
![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
